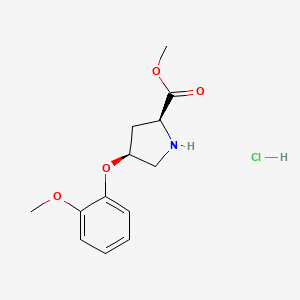
N-methyl-2-(methylsulfanyl)cyclopentan-1-amine
Übersicht
Beschreibung
“N-methyl-2-(methylsulfanyl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1342785-50-5 . It has a molecular weight of 145.27 and its IUPAC name is N-methyl-2-(methylsulfanyl)cyclopentanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NS/c1-8-6-4-3-5-7(6)9-2/h6-8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
General and Efficient Method for Direct N-Monomethylation
A study by Feng Li et al. (2012) presents a method for the direct N-monomethylation of aromatic primary amines using methanol, highlighting an environmentally friendly approach with low catalyst loading and excellent selectivities for a broad substrate scope (Li et al., 2012).
Expedient Synthesis of N-Methyl- and N-Alkylamines
T. Senthamarai et al. (2018) discuss an expedient reductive amination process for synthesizing N-methylated and N-alkylated amines, emphasizing the use of cost-efficient and environmentally benign metal-based catalysts (Senthamarai et al., 2018).
Phase Transfer Catalysis (PTC) Sulfanylation
B. Wladislaw et al. (2004) report on the sulfanylation reactions of 2-methylsulfinylated cycloalkanones, comparing yields and diastereoselectivity of PTC and homogeneous-phase methods, and discussing the stability of sulfanylated methylsulfinyl derivatives (Wladislaw et al., 2004).
Synthesis of Cyclopentano-N-methylphosphatidylethanolamines
H. Pajouhesh and A. J. Hancock (1984) explore the amination of the bromoethylester of cyclopentano-phosphatidic acid, demonstrating the challenges and solutions in synthesizing N-methylpalmitamide and related compounds (Pajouhesh & Hancock, 1984).
Precipitating Non-aqueous Amine Systems for CO2 Absorption
H. Karlsson et al. (2019) investigate solvents to replace N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems containing the amine 2-amino-2-methyl-1-propanol, aiming to reduce health risks associated with NMP handling (Karlsson et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8-6-4-3-5-7(6)9-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESANHNKGFEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



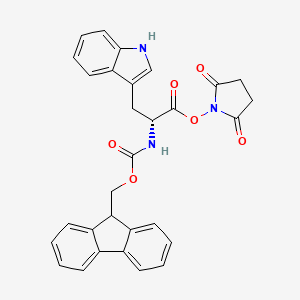
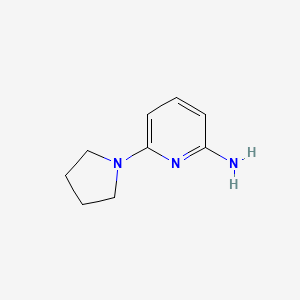
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
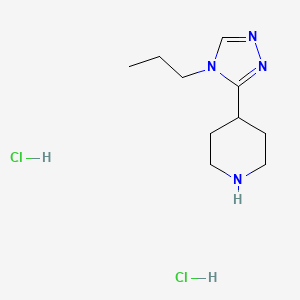

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)



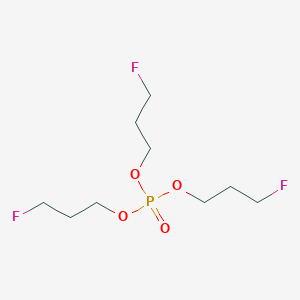
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
